Ketoconazole-d8
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Overview
Description
Ketoconazole-d8 is a deuterated form of ketoconazole, an imidazole-containing antifungal agent. The presence of deuterium, a stable isotope of hydrogen, makes this compound particularly useful in mass spectrometry as an internal standard. This compound is extensively used in research applications that require a stable isotopic label .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketoconazole-d8 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, and the reactions are carried out in industrial reactors under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ketoconazole-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at the imidazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Ketoconazole-d8 is widely used in scientific research due to its stable isotopic label. Some of its applications include:
Mechanism of Action
Ketoconazole-d8 exerts its effects by inhibiting cytochrome P450-dependent steps in the biosynthesis of steroid hormones. The presence of deuterium does not alter the mechanism of action of ketoconazole. The compound inhibits lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: The non-deuterated form of ketoconazole, used as an antifungal agent.
Fluconazole: Another azole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity compared to ketoconazole.
Uniqueness
Ketoconazole-d8 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification and analysis of ketoconazole and its metabolites in various samples .
Properties
Molecular Formula |
C26H28Cl2N4O4 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i10D2,11D2,12D2,13D2 |
InChI Key |
XMAYWYJOQHXEEK-BNXSEFRASA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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